Oxazepam monosodium succinate

Description

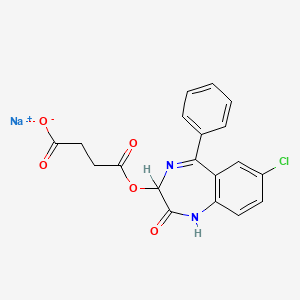

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3693-18-3 |

|---|---|

Molecular Formula |

C19H14ClN2NaO5 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |

InChI Key |

HLXIPDOKNUEODM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |

Related CAS |

4700-56-5 (Parent) |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of Oxazepam Monosodium Succinate

Historical Context of Oxazepam Synthesis Methodologies

The synthesis of oxazepam was first reported in 1962. nih.gov A common historical method for its preparation involves the acylation of 2-amino-5-chlorobenzophenone (B30270) with chloroacetyl chloride. The resulting product is then heated with sodium iodide to yield an iodoacetamido compound. Subsequent treatment of this intermediate with hydroxylamine (B1172632) leads to dehydration and dehydrohalogenation, forming a benzodiazepine (B76468) derivative. This derivative then undergoes rearrangement to form oxazepam upon treatment with acetic anhydride (B1165640). nih.gov Another established synthesis route involves the rearrangement of the N-oxide of diazepam via an acetate (B1210297) intermediate to produce oxazepam. researchgate.net More contemporary methods have also been developed, such as a one-pot reaction that converts an oxime intermediate into oxazepam or its salt form under carefully monitored conditions. researchgate.net

Synthetic Routes for Oxazepam Hemisuccinate

Oxazepam hemisuccinate is synthesized from oxazepam. One method involves the acylation of oxazepam with succinic anhydride in the presence of pyridine. mdpi.com This process results in the formation of the racemic hemisuccinate half-ester of oxazepam. mdpi.com Another described method for producing oxazepam hemisuccinate involves dissolving oxazepam in dimethylformamide, cooling the solution, and then treating it with triethylamine (B128534) and isobutylchloroformate to yield the desired product. google.com

Preparation of Optical Isomers of Oxazepam Succinate (B1194679) Half-Ester

While oxazepam is typically available as a racemic mixture, its two optical isomers can be separated as succinate half-esters. nih.govresearchgate.net The separation of these enantiomers presents a challenge due to the potential for racemization in aqueous solutions. mdpi.comresearchgate.net The inversion of the chiral center at the C3 position can occur rapidly. mdpi.comrsc.org To overcome this, methods have been developed to create stereochemically stable and more soluble ester derivatives. mdpi.com Research has shown that the (+) form of oxazepam succinate half-ester is more active than the (-) form, which is likely due to the liver hydrolyzing the (+) isomer at a greater rate, thereby releasing more active oxazepam in vivo. nih.govresearchgate.net

Derivatization Chemistry and Conjugate Synthesis

The derivatization of oxazepam has been explored to modify its properties and create novel compounds with unique activities. Oxazepam itself has been utilized as a starting material for the synthesis of new 2-substituted 1,4-benzodiazepines. nih.gov By reacting oxazepam with various hydrazines, hydrazides, and other reagents, a series of diazenyl-1,4-benzodiazepines and a 2-amino-1,4-benzodiazepine have been produced. nih.gov

Covalent Linkage with Neurotransmitters for Enhanced Delivery

To improve the delivery of neurotransmitters like dopamine (B1211576) into the brain, researchers have covalently linked them to oxazepam. researchgate.netnih.govacs.org This strategy aims to enhance GABAergic transmission, which could be beneficial in therapeutic applications. researchgate.netnih.govacs.org These conjugates are designed to be stable enough to cross the blood-brain barrier. nih.govacs.org Studies have demonstrated that an oxazepam-dopamine carbamate (B1207046) conjugate can significantly increase the extracellular levels of dopamine in the striatum of rats. nih.govacs.org

Succinic spacers have been employed in the formation of drug conjugates to connect the drug to a carrier molecule. researchgate.netnih.gov These spacers can help to overcome steric hindrance and can also influence the release of the drug from the conjugate. nih.govresearchgate.net In the context of oxazepam, a succinic spacer has been used to link oxazepam to dopamine. researchgate.netresearchgate.net The succinyl group can act as a spacer that controls the rate and location of the active drug's release through enzymatic or hydrolytic cleavage. researchgate.net The use of spacers like succinic acid has been shown to be effective in creating drug-polymer conjugates with higher drug loading and activity compared to other spacers. nih.gov

Exploration of Novel Oxazepam Derivatives

Research into novel oxazepam derivatives has led to the synthesis of new chemical entities with potential therapeutic effects. nih.gov For instance, reacting oxazepam with various commercially available hydrazines and other compounds has yielded a series of diazenyl-1,4-benzodiazepines and a 2-amino-1,4-benzodiazepine derivative. nih.gov Initial in vivo testing in mice has shown that some of these novel compounds exhibit promising antidepressant and analgesic effects. nih.gov The exploration of such derivatives continues to be an active area of research in the development of new therapeutic agents. actapharmsci.com

Advanced Pharmacological and Biochemical Characterization Non Clinical Focus

Molecular Mechanisms of Action at the GABAA Receptor Complex

The principal mechanism of action for oxazepam involves its modulation of the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain. patsnap.com Oxazepam enhances the effects of GABA by binding to the GABA-A receptor, a ligand-gated chloride ion channel located on neuronal membranes. patsnap.com

Oxazepam acts as a positive allosteric modulator of the GABAA receptor. drugbank.com It binds to a specific site on the receptor, known as the benzodiazepine (B76468) binding site, which is located at the interface between the alpha (α) and gamma (γ) subunits. drugbank.comnih.gov This binding induces a conformational change in the receptor, which in turn increases the receptor's affinity for GABA. patsnap.com The potentiation of GABA's effect leads to an increased frequency of the chloride ion channel opening. patsnap.com This results in an augmented influx of chloride ions into the neuron. patsnap.com

The increased influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the neuronal membrane. patsnap.com This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli. patsnap.com By dampening neuronal excitability, oxazepam produces inhibitory effects on the central nervous system. wikipedia.orgpatsnap.com This reduction in neuronal firing is the fundamental basis for the compound's observed pharmacological effects. patsnap.com

Stereospecificity in Receptor Binding and Activity

Oxazepam possesses a chiral center at the C3 position and therefore exists as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.orgmdpi.com While early attempts to isolate these enantiomers were not successful, subsequent research has shed light on their differential binding and activity. wikipedia.org It is important to note that oxazepam can undergo racemization in aqueous solutions. rsc.org

Studies have demonstrated stereospecificity in the interaction of oxazepam enantiomers with their binding sites. For instance, research on the binding of d- and l-oxazepam hemisuccinate to human serum albumin revealed a high degree of stereospecificity. cngb.org In the context of GABAA receptors, the binding of benzodiazepines can be influenced by the specific isomers. nih.gov While detailed comparative binding affinity data for the individual enantiomers of oxazepam at the GABAA receptor is not extensively documented in the provided results, the principle of stereoselectivity for benzodiazepines at these receptors is well-established. nih.govresearchgate.net The metabolism of oxazepam is also enantiomer-specific, with S-oxazepam being primarily metabolized by the enzyme UGT2B15, while R-oxazepam is metabolized by both UGT1A9 and UGT2B7. mdpi.com

In Vitro Pharmacological Studies

In vitro studies provide valuable insights into the direct effects of compounds on neuronal systems, independent of systemic metabolic influences.

Studies on isolated crayfish sensory neurons have been utilized to investigate the effects of oxazepam on neuronal activity. In one such study, oxazepam was shown to produce a concentration-dependent depression of stretch-induced discharge frequency. nih.gov Specifically, oxazepam increased the threshold for firing without altering the resting potential, membrane resistance, or the GABA-mediated inhibitory postsynaptic potential (IPSP). nih.gov This depressant effect on neuronal discharge is in contrast to other benzodiazepines like flurazepam, which produced excitation in the same model. nih.govnih.gov These findings indicate that the sensory neuron can differentiate between the structures of various benzodiazepines and that these agents can exert divergent effects on the synaptic and non-synaptic properties of a single neuron. nih.gov Further research has suggested that at high concentrations, these divergent effects may not be mediated by specific benzodiazepine receptors. nih.gov

Interactive Data Table: In Vitro Effects of Oxazepam on Crayfish Sensory Neurons

| Parameter | Observed Effect of Oxazepam |

|---|---|

| Stretch-Induced Discharge | Depression nih.govnih.gov |

| Firing Threshold | Increased nih.gov |

| Resting Potential | No Change nih.gov |

| Membrane Resistance | No Change nih.gov |

| GABA-mediated IPSP | No Change nih.gov |

Investigation of Interactions with Brain Chemical Mediators

Oxazepam monosodium succinate (B1194679), through its active metabolite oxazepam, primarily exerts its pharmacological effects via modulation of the gamma-aminobutyric acid (GABA) system. However, non-clinical research indicates that its interactions within the central nervous system extend to other chemical mediators, including the cholinergic system. While the principal mechanism of action of benzodiazepines is the potentiation of GABAergic inhibition, their broader neurochemical effects are a subject of ongoing investigation. Studies involving benzodiazepines, including the metabolic precursor to oxazepam, diazepam, have revealed indirect but significant influences on cholinergic pathways.

Research has aimed at analyzing the effects of oxazepam on brain chemical mediators, with a particular focus on the cholinergic system. nih.gov The understanding of these interactions is largely built upon studies of related benzodiazepines, which suggest that the cholinergic effects are not due to direct binding to cholinergic receptors but are rather a downstream consequence of enhanced GABA-A receptor activity. reddit.com

Specific Reference to the Cholinergic System Modulation

The modulation of the cholinergic system by oxazepam is not characterized by direct receptor agonism or antagonism but rather by indirect modulation of acetylcholine (B1216132) (ACh) levels and receptor function. This is largely inferred from studies on its parent compound, diazepam.

Non-clinical studies using in vivo microdialysis in rats have demonstrated that systemically administered diazepam leads to a decrease in the extracellular levels of acetylcholine in the nucleus accumbens. nih.govresearchgate.net This effect is considered to be a consequence of the potentiation of GABAergic inhibition on cholinergic neurons.

Further research into the effects of diazepam on cholinergic receptors has shown that it can modify the binding properties of muscarinic receptors in the central nervous system. nih.gov An in vivo study in mice revealed that diazepam decreased the functional pool of muscarinic receptors. nih.gov However, it is important to note that benzodiazepines are generally considered to have little to no direct binding affinity for cholinergic receptors themselves. reddit.com For instance, one study found that diazepam did not compete for binding to muscarinic receptors in the rat parotid gland, suggesting an indirect mode of interaction. nih.gov

The following table summarizes key findings from non-clinical studies on benzodiazepines closely related to oxazepam, which inform our understanding of its potential cholinergic effects.

| Compound | Model System | Brain Region | Observed Effect on Cholinergic System | Reference |

| Diazepam | Rat (in vivo microdialysis) | Nucleus Accumbens | Decrease in acetylcholine release | nih.gov |

| Diazepam | Mouse (in vivo) | Central Nervous System | Modified binding properties of muscarinic receptors, decreasing the functional receptor pool | nih.gov |

| Diazepam | Rat (in vitro) | Amygdala | Increased acetylcholine release when directly administered | nih.gov |

It is hypothesized that the sedative and cognitive-impairing effects of benzodiazepines may be partly mediated by these downstream effects on the cholinergic system, which plays a crucial role in arousal, learning, and memory. For example, the memory-disrupting effects of some benzodiazepines can be partially counteracted by the acetylcholinesterase inhibitor physostigmine. reddit.com

While direct quantitative data on the binding affinity of oxazepam for cholinergic receptors (muscarinic and nicotinic) or its direct effect on acetylcholinesterase activity is not extensively documented in publicly available research, the existing evidence from related compounds strongly suggests an indirect modulatory role. A study involving the co-administration of oxazepam with metyrapone (B1676538) was shown to decrease intravenous nicotine (B1678760) self-administration in rats, a behavior mediated by nicotinic acetylcholine receptors, further suggesting an indirect interaction with the cholinergic system. nih.gov

Metabolism and Disposition Research Excluding Human Clinical Pharmacokinetics

Enzymatic Hydrolysis of the Succinate (B1194679) Ester

The initial step in the metabolism of oxazepam monosodium succinate involves the enzymatic hydrolysis of the succinate ester. This process is catalyzed by esterases, which are enzymes that cleave ester bonds. In vitro studies have demonstrated the hydrolysis of oxazepam succinate half-ester by a stereospecific soluble esterase found in various animal species nih.gov. This enzymatic action releases oxazepam, making it available for subsequent metabolic transformations. The rate and extent of this hydrolysis can be influenced by factors such as the specific animal species and the tissue in which the esterases are present nih.gov. It is an important consideration that under certain enzymatic hydrolysis conditions, such as those used in urinary drug testing, oxazepam can be reduced to nordiazepam researchgate.net.

Oxazepam Metabolic Pathways in Biological Systems

Following the hydrolysis of the succinate ester, oxazepam is primarily metabolized through glucuronidation, a phase II metabolic pathway droracle.aidroracle.ai. This conjugation reaction occurs at the 3-carbon hydroxyl group of the oxazepam molecule droracle.aidroracle.airesearchgate.net. The addition of a glucuronic acid moiety to oxazepam results in the formation of pharmacologically inactive and more water-soluble glucuronide conjugates, which can then be readily excreted from the body, primarily in the urine droracle.aidroracle.ai. Unlike many other benzodiazepines, oxazepam does not undergo significant oxidative metabolism by the cytochrome P450 enzyme system droracle.aidroracle.ai.

Glucuronide Conjugation at the 3-Carbon Hydroxyl Group

The conjugation of glucuronic acid to the hydroxyl group at the 3-carbon position of oxazepam is the principal metabolic pathway for this compound droracle.aidroracle.airesearchgate.netnih.gov. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) droracle.ai. The result of this reaction is the formation of oxazepam glucuronide, a stable and inactive metabolite droracle.airesearchgate.net.

Oxazepam possesses a chiral center at the 3-carbon position, meaning it exists as two stereoisomers, or enantiomers: (R)-oxazepam and (S)-oxazepam researchgate.net. While oxazepam racemizes rapidly in aqueous solutions, the glucuronidation process stabilizes these enantiomers, leading to the formation of two distinct diastereomeric glucuronides: (R)-oxazepam glucuronide and (S)-oxazepam glucuronide droracle.aidroracle.airesearchgate.netnih.gov. The formation of these diastereomers is stereoselective, with the (S)-glucuronide being the major metabolite formed in most individuals nih.gov. Research has shown that the (S)-(+)-glucuronide is hydrolyzed at a significantly higher rate by β-glucuronidase from Escherichia coli compared to the (R)-(-)-form nih.gov.

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Stereoselective Metabolism

The stereoselective metabolism of oxazepam is governed by the differential activity of various UGT isoforms towards the (R)- and (S)-enantiomers. Specific UGT enzymes have been identified as being primarily responsible for the glucuronidation of each enantiomer nih.govpharmgkb.orgpharmgkb.org.

Research has conclusively identified UGT2B15 as the primary enzyme responsible for the glucuronidation of (S)-oxazepam nih.govpharmgkb.orgpharmgkb.orgnih.govmdpi.com. Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that UGT2B15 exhibits significant activity towards the formation of (S)-oxazepam glucuronide nih.govnih.gov. The kinetic parameters of UGT2B15-mediated (S)-oxazepam glucuronidation are comparable to those observed in human liver microsomes, further supporting its primary role nih.gov. There is also evidence to suggest a minor contribution from UGT2B7 in the metabolism of S-oxazepam mdpi.com.

In contrast to the selective glucuronidation of the (S)-enantiomer, the metabolism of (R)-oxazepam is mediated by multiple UGT isoforms. Specifically, UGT1A9 and UGT2B7 have been identified as the key enzymes responsible for the formation of (R)-oxazepam glucuronide nih.govpharmgkb.orgpharmgkb.orgnih.govmdpi.com. While both enzymes contribute to this metabolic pathway, studies have indicated that UGT1A9 has a significantly higher intrinsic clearance for (R)-oxazepam compared to UGT2B7 nih.gov.

Table 1: UGT Isoforms Involved in Oxazepam Metabolism

| Enantiomer | Primary UGT Isoforms |

|---|---|

| (S)-Oxazepam | UGT2B15 nih.govnih.govmdpi.com |

| (R)-Oxazepam | UGT1A9, UGT2B7 nih.govnih.govmdpi.com |

Table 2: Enzyme Kinetic Parameters for Oxazepam Glucuronidation in Human Liver Microsomes

| Metabolite | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| (S)-Oxazepam Glucuronide | 180 +/- 20 | 202.6 +/- 25.0 nih.gov |

| (R)-Oxazepam Glucuronide | 220 +/- 20 | 55.4 +/- 9.5 nih.gov |

Enzyme Kinetic Parameters of UGT Isoforms (Km, Intrinsic Clearance)

The metabolism of oxazepam is stereoselective, primarily involving glucuronidation of its R- and S-enantiomers by various UDP-glucuronosyltransferase (UGT) isoforms. Research has identified specific UGTs responsible for the conjugation of each enantiomer, with distinct enzyme kinetic parameters.

S-oxazepam glucuronidation is predominantly carried out by UGT2B15. Studies using human liver microsomes (HLMs) and recombinant UGT isoforms have shown that UGT2B15 is the most active enzyme in the formation of S-oxazepam-glucuronide. The apparent Michaelis-Menten constant (Km) for UGT2B15 in this reaction ranges from 29 to 35 µM, which is comparable to the Km values of 43-60 µM observed in HLMs. doi.orgnih.gov

In contrast, the glucuronidation of R-oxazepam is mediated by multiple UGT isoforms, principally UGT2B7 and UGT1A9. doi.org The apparent Km values for R-oxazepam glucuronidation in HLMs are between 256-303 µM. These values align more closely with the Km of UGT2B7 (333 µM) than that of UGT1A9 (12 µM). However, the intrinsic clearance for UGT1A9 is reported to be ten times higher than for UGT2B7, indicating a significant role for UGT1A9 in the metabolism of the R-enantiomer. doi.org

Genetic Basis of Metabolic Polymorphism (e.g., UGT2B15 Allelic Variation)

The metabolism of oxazepam in humans is polymorphic, a phenomenon largely attributed to genetic variations in the UGT2B15 gene. nih.govdiva-portal.org A significant polymorphism affecting oxazepam glucuronidation is the D85Y variant (UGT2B15*2), which involves a G>T substitution resulting in an amino acid change from aspartic acid (D) to tyrosine (Y) at position 85. nih.gov This variant is highly prevalent, occurring in approximately 50% of the Caucasian population. nih.gov

The UGT2B15 D85Y genotype is a major determinant of S-oxazepam glucuronidation. nih.gov Individuals with the 85Y/Y (UGT2B15*2/2) genotype exhibit significantly lower S-oxazepam glucuronidation activity. nih.gov One study found that the median activity in livers homozygous for the 85Y allele was 49 pmol/min/mg protein, compared to 131 pmol/min/mg in livers homozygous for the 85D allele. nih.gov This reduced enzyme activity in carriers of the UGT2B152 variant leads to decreased clearance of oxazepam. nih.govresearchgate.net In vivo studies have demonstrated that the apparent oral clearance of oxazepam is significantly lower in individuals with the 85Y/Y genotype (1.62 ml min-1 kg-1) compared to those with the 85D/D genotype (3.35 ml min-1 kg-1). nih.govresearchgate.net The D85Y polymorphism alone has been shown to account for 34% of the interindividual variability in oxazepam disposition. nih.govresearchgate.net

Another nonsynonymous polymorphism, K523T, has been identified but does not appear to have a significant effect on oxazepam glucuronidation. nih.govresearchgate.net Similarly, a common deletion polymorphism in the UGT2B17 gene, which shares substrate overlap with UGT2B15, has not been associated with altered oxazepam disposition. nih.govresearchgate.net

Interspecies Metabolic Differences and Comparative Disposition Studies

Absorption and Excretion Profiles in Non-Human Mammalian Models

Significant interspecies differences in the metabolism and disposition of oxazepam have been observed. researchgate.net In miniature swine, as in humans, the primary route of elimination is conjugation to glucuronides. nih.gov However, in rats, aromatic hydroxylation is the predominant metabolic pathway. nih.gov

Excretion profiles also vary among species. Following a single oral dose of 20 mg/kg, rats eliminated 70.7% of the dose in feces via biliary secretion and 18.9% in urine. nih.gov In CD-1 mice given an oral dose of 22 mg/kg, 57.8% was recovered in the feces and 27.3% in the urine over five days. nih.gov In dogs, approximately one-third of a single intravenous dose was recovered in the bile, suggesting the potential for enterohepatic cycling, a phenomenon also observed in uremic patients. dntb.gov.ua

Metabolism in Aquatic Organisms and Plant Models (e.g., Lemna minor)

Oxazepam is detected in aquatic environments, and its metabolism has been studied in various non-mammalian models. mdpi.com In fish, such as the European perch (Perca fluviatilis), biotransformation of other benzodiazepines can lead to the formation and accumulation of oxazepam. diva-portal.orgresearchgate.net When exposed to temazepam, perch produce oxazepam as a metabolite, with accumulation being two-fold higher at 20°C compared to 10°C. researchgate.net This indicates a temperature-dependent metabolic process. researchgate.net Oxazepam has been shown to bioaccumulate in the tissues of fish, including the brain, liver, and muscle. doi.org

In the aquatic plant Lemna minor (duckweed), studies have shown that it can metabolize diazepam, with oxazepam being one of the detected metabolites. The formation of oxazepam from diazepam was observed within the first day of exposure. The subsequent decrease in oxazepam concentration in the medium with Lemna minor suggests that the plant further metabolizes or takes up the compound.

Metabolic Conversion from Other Benzodiazepine (B76468) Prodrugs and Analogs

Analysis of Oxazepam as a Metabolite of Diazepam and Temazepam

Oxazepam is a pharmacologically active metabolite of numerous other benzodiazepines. researchgate.net Its formation is a key step in the metabolic pathways of widely prescribed drugs such as diazepam and temazepam. nih.govresearchgate.net

Diazepam is metabolized in the liver by CYP3A4 and 2C19 enzymes to N-desmethyldiazepam and by CYP3A4 to temazepam. researchgate.net Both of these primary metabolites, N-desmethyldiazepam and temazepam, are subsequently metabolized to form oxazepam. researchgate.net Temazepam is directly converted to oxazepam through oxidation. researchgate.net This metabolic cascade means that the administration of several other benzodiazepines, including prazepam, chlordiazepoxide, ketazolam, halazepam, and chlorazepate, also leads to the in vivo formation of oxazepam. nih.govresearchgate.net

Compounds Mentioned

Stereochemical Research and Chiral Stability

Racemization Processes of Oxazepam and its Succinate (B1194679) Half-Ester

The enantiomers of oxazepam undergo rapid racemization in aqueous solutions, a process that complicates their separation and has significant pharmacological implications. mdpi.comnih.gov The half-life for oxazepam's racemization is estimated to be around 10 minutes at room temperature and neutral pH. cardiff.ac.uk In contrast, ester derivatives of oxazepam, such as oxazepam hemisuccinate (the succinate half-ester) and oxazepam acetate (B1210297), are stereochemically stable. mdpi.comnih.gov The synthesis of these esters has been a strategy to prevent rapid racemization during analytical separation and to create more stable prodrugs for research purposes. mdpi.com The racemization process itself, therefore, pertains to the parent oxazepam molecule following the hydrolysis of its ester derivatives or during its formation as a metabolite from other benzodiazepines. researchgate.net

The process by which oxazepam enantiomers interconvert has been the subject of considerable investigation. Four primary mechanisms have been proposed and computationally analyzed to explain this phenomenon:

C3–H/H exchange reaction: A simple deprotonation at the C3-carbon followed by reprotonation. rsc.orgx-mol.com

Keto-enol tautomerization: An intramolecular proton transfer from the C3-carbon to the C2-carbonyl oxygen. rsc.orgrsc.org

Solvolytic identity reaction: Protonation of the C3-hydroxyl group, elimination of water to form a carbocation, and subsequent rehydration. rsc.orgrsc.org

Ring-chain tautomerism: A reversible opening of the benzodiazepine (B76468) ring. mdpi.comrsc.org

Comprehensive analysis using high-level quantum-chemical models has been employed to determine the most viable pathway. rsc.orgrsc.org

Computational studies, particularly those using Density Functional Theory (DFT), have identified ring-chain tautomerism as the most plausible mechanism for the racemization of oxazepam. mdpi.comrsc.orgrsc.org This pathway is the only one that aligns with the experimentally determined energy barrier and the observed pH-rate profile of the reaction. rsc.orgrsc.org The process involves the cleavage of the N4–C3 bond, leading to the formation of an achiral aldehyde intermediate. rsc.org The subsequent ring closure of this intermediate can result in the inverted configuration at the C3 chiral center, leading to racemization. x-mol.comrsc.org This mechanism does not require acid or base catalysis to proceed. rsc.orgrsc.org

The C3–H/H exchange and keto-enol tautomerization mechanisms have been largely ruled out as the primary drivers of oxazepam's racemization. rsc.orgcore.ac.uk The C3–H/H exchange mechanism would require the deprotonation of the C3-hydrogen. However, computational results show that the C3-H position is not the most acidic site in the molecule, making the formation of the necessary C3-carbanion intermediate energetically unfavorable. rsc.orgunizg.hr

Similarly, the keto-enol tautomerism is closely linked to the acidity of the C3-H group. rsc.org Since this position is not readily deprotonated, the tautomerization process is kinetically and thermodynamically disfavored. core.ac.ukunizg.hr For other benzodiazepines that lack the C3-hydroxyl group, such as cinazepam, these mechanisms may become more relevant for their much slower racemization rates. x-mol.comrsc.org

Intramolecular proton transfer is the crucial initiating step in the ring-chain tautomerism pathway. rsc.orgrsc.org The reaction begins with the transfer of a proton from the C3-hydroxyl group to the imine nitrogen atom (N4). rsc.orgrsc.org This transfer triggers the opening of the seven-membered benzodiazepine ring, leading to the formation of the key achiral aldehyde intermediate, which ultimately allows for the inversion of stereochemistry upon ring closure. rsc.org

The racemization of oxazepam has been characterized by its kinetic parameters, which provide insight into the speed and conditions under which the process occurs. Dynamic high-performance liquid chromatography (DHPLC) and other chromatographic techniques have been used to determine the enantiomerization barriers. nih.govelte.hu

The pH-rate profile for oxazepam racemization is notable for its wide pH-independent range, extending from approximately pH 2 to 8. manchester.ac.uk In this neutral region, the racemization is attributed to the spontaneous reaction of the neutral oxazepam molecule. cardiff.ac.uk The rate of racemization is inhibited at low pH and increases in strongly alkaline conditions (above pH 10). cardiff.ac.ukmanchester.ac.uk

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Gibbs Free Energy of Activation (ΔG‡298) | ≈ 91 kJ/mol | Aqueous medium, 298 K (25 °C) | rsc.orgresearchgate.net |

| pH-Rate Profile | Independent between pH ~2-8 | Aqueous buffered solutions | manchester.ac.uk |

| Racemization Half-life | ~10 minutes | Neutral pH, room temperature | cardiff.ac.uk |

Mechanistic Elucidation of Enantiomerization Pathways

Impact of Stereoisomerism on Biological Activity and Metabolism

Studies have reported that the (S)-enantiomer of oxazepam has a significantly higher affinity for the benzodiazepine binding site compared to the (R)-enantiomer. mdpi.com In one report, (S)-oxazepam was found to be 100- to 200-fold more affine than its (R)-counterpart. mdpi.comresearchgate.net Similarly, the stereoisomers of oxazepam's succinate ester show differential activity; the D- (or R-) and L- (or S-) stereoisomers of oxazepam sodium hemisuccinate inhibit [3H]adenosine binding in a dose-dependent manner with different potencies. nih.gov

The metabolism of oxazepam, which primarily occurs via glucuronidation in the liver, is also highly stereoselective. researchgate.netdroracle.ai Different UDP-glucuronosyltransferase (UGT) enzyme isoforms are responsible for the conjugation of each enantiomer. researchgate.netdrugbank.com This leads to different rates of clearance and potentially different drug-drug interaction profiles for each isomer. mdpi.com

| Aspect | (S)-Oxazepam | (R)-Oxazepam | Reference |

|---|---|---|---|

| Biological Activity | Higher affinity for benzodiazepine binding site (100-200x more affine) | Lower affinity for benzodiazepine binding site | mdpi.comresearchgate.net |

| Metabolizing Enzyme (UGT) | Primarily UGT2B15 | Primarily UGT2B7 and UGT1A9 | researchgate.netdrugbank.com |

| Hepatic Clearance | Higher clearance rate | Lower clearance rate | mdpi.com |

Based on the information available, a detailed article focusing solely on the chemical compound “Oxazepam monosodium succinate” and its advanced analytical method development and validation cannot be generated. The provided search results and the broader scientific literature lack specific studies on the analytical methodologies for this particular salt form of oxazepam.

The single search result mentioning "this compound" is a product listing from a chemical supplier, which does not provide the in-depth scientific data required to address the specified outline, including High-Performance Liquid Chromatography (HPLC) methodologies, spectrophotometric techniques, and method validation parameters.

General analytical methods for the parent compound, oxazepam, are well-documented. However, the strict instruction to focus solely on "this compound" prevents the inclusion of this broader, non-specific information. The analytical behavior and characteristics, such as retention time in HPLC and spectral properties, can differ between a parent drug and its salt forms due to differences in physicochemical properties like solubility and polarity. Therefore, extrapolating data from oxazepam to its monosodium succinate salt would not be scientifically accurate or adhere to the user's explicit instructions.

To provide the requested article, specific research dedicated to the development and validation of analytical methods for "this compound" would be required. Without such sources, any generated content would be speculative and fall outside the scope of scientifically verified information.

Advanced Analytical Method Development and Validation

Method Validation Parameters and Compliance with Regulatory Guidelines (e.g., ICH)

Specificity, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The validation of an analytical method for Oxazepam Monosodium Succinate (B1194679) begins with establishing its specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ). These parameters are foundational to the method's performance and are assessed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

Specificity is the ability of the method to accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients. researchgate.net For Oxazepam Monosodium Succinate, this is often demonstrated through forced degradation studies where the drug is exposed to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. researchgate.nethumanjournals.com A stability-indicating high-performance liquid chromatography (HPLC) method, for instance, should be able to separate the intact drug from all these degradation products, ensuring that the measured signal is solely from the analyte. researchgate.netnih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r²) is indicative of a linear relationship. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov These values are crucial for analyzing trace amounts of the compound and its impurities.

Below is an interactive table summarizing typical validation parameters for a hypothetical HPLC method for this compound, based on common findings for similar compounds. researchgate.netresearchgate.netscribd.com

| Parameter | Specification | Typical Value |

| Specificity | No interference from placebo and degradation products | Peak purity of >0.999 |

| Linearity Range | Defines the concentration range over which the method is linear | 1-100 µg/mL |

| Correlation Coefficient (r²) | A measure of the goodness of fit for the linear regression | ≥ 0.999 |

| Limit of Detection (LOD) | The lowest concentration that can be detected | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified | 0.15 µg/mL |

Precision, Accuracy, and Robustness Studies

Following the initial validation parameters, the method undergoes further scrutiny to establish its precision, accuracy, and robustness. researchgate.netmdpi.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). nih.govresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte spiked into a placebo matrix. The results are typically expressed as a percentage recovery. researchgate.netnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.govjournalgrid.com

The table below illustrates expected outcomes for these validation parameters for an analytical method for this compound. nih.govresearchgate.net

| Parameter | Acceptance Criteria | Typical Result |

| Repeatability (%RSD) | ≤ 2% | < 1.5% |

| Intermediate Precision (%RSD) | ≤ 2% | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Robustness | No significant impact on results | Method remains within specifications |

Bioanalytical Methods for Quantification in Non-Human Biological Matrices

The quantification of this compound in non-human biological matrices such as plasma, serum, and tissue is essential for preclinical pharmacokinetic and toxicological studies. nih.govnih.gov These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and validated to ensure reliable measurement of the drug and its metabolites at low concentrations in complex biological fluids. nih.govresearchgate.net The validation of these methods follows similar principles to those for pharmaceutical analysis but with specific considerations for the biological matrix. rjptonline.org

Sample Preparation Techniques for Complex Biological Samples

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before analysis. nih.govnih.gov The choice of sample preparation technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the assay. mdpi.com

Commonly employed techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. researchgate.nettiaft.org

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. mdpi.comtiaft.org

The selection of the appropriate technique is crucial for achieving the required sensitivity, accuracy, and precision of the bioanalytical method. nih.gov

Stability-Indicating Analytical Methods and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. humanjournals.comnih.gov For this compound, the development of such a method is a regulatory requirement and is essential for determining the shelf-life and storage conditions of the drug product. researchgate.net

Forced degradation studies , also known as stress testing, are an integral part of developing a stability-indicating method. researchgate.net These studies involve subjecting the drug to conditions more severe than those used for accelerated stability testing. The goal is to generate degradation products and demonstrate that the analytical method can effectively separate and quantify the intact drug in their presence. researchgate.netnih.gov

Typical stress conditions include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) to assess susceptibility to hydrolysis. researchgate.netnih.gov

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide. humanjournals.com

Thermal Degradation: Heating the drug substance at elevated temperatures. humanjournals.com

Photodegradation: Exposing the drug to light of a specified wavelength. humanjournals.com

The results of these studies help to identify potential degradation pathways and the intrinsic stability of the molecule. researchgate.nethumanjournals.com For instance, studies on oxazepam have shown that it degrades into compounds like 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde and 2-amino-5-chlorobenzophenone (B30270) under acidic or basic conditions. nih.gov A validated stability-indicating method for this compound would need to resolve the parent drug from these and any other potential degradants. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling

Quantum Chemical Approaches for Mechanistic Studies

Quantum chemical methods are powerful computational techniques that apply the principles of quantum mechanics to study chemical phenomena. These approaches have been instrumental in elucidating complex reaction mechanisms and calculating the energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation (e.g., Racemization)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It has been successfully applied to elucidate the racemization mechanism of oxazepam in an aqueous solution. Racemization is a critical process for chiral drugs like oxazepam, as different enantiomers can exhibit distinct pharmacological activities.

Computational studies have investigated several proposed mechanisms for oxazepam racemization, including C3–H/H exchange, keto-enol tautomerization, and ring-chain tautomerism. Through DFT calculations, the ring-chain tautomerism has been identified as the most probable pathway. This mechanism involves an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the opening of the benzodiazepine (B76468) ring to form an achiral aldehyde intermediate. The subsequent ring closure can result in the inverted configuration at the C3 chiral center, leading to racemization.

DFT studies have utilized various functionals, such as B3LYP and M06-2X, for geometry optimization of the stationary points along the reaction coordinate. These calculations have provided valuable insights into the transition states and intermediates involved in the racemization process, helping to rationalize the experimentally observed racemization rates.

High-Level Computational Models for Energy Calculations

To refine the energy profiles obtained from DFT calculations, high-level computational models are often employed. These methods, such as the double-hybrid B2PLYP model, offer a more accurate description of the electronic energy, which is crucial for determining reaction barriers and equilibrium constants.

In the study of oxazepam racemization, the use of such high-level models has been essential to corroborate the mechanistic pathway suggested by DFT. By providing more accurate energy calculations, these models have helped to confirm that the ring-chain tautomerism mechanism is consistent with the experimentally determined energy barrier for racemization. The calculated Gibbs free energy of activation using these high-level methods aligns well with experimental values, lending strong support to the proposed mechanism.

| Computational Method | Application in Oxazepam Research | Key Findings |

| Density Functional Theory (DFT) | Elucidation of the racemization mechanism of oxazepam in aqueous solution. | Identified ring-chain tautomerism as the most likely pathway for racemization. |

| High-Level Computational Models (e.g., B2PLYP) | Refinement of energy calculations for the racemization mechanism. | Confirmed the energetic feasibility of the ring-chain tautomerism mechanism. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible through static modeling techniques. While specific MD simulation studies focusing solely on the conformational analysis of oxazepam are not extensively documented in the reviewed literature, the methodology has been widely applied to other benzodiazepines, such as lorazepam and alprazolam, providing a framework for understanding the conformational landscape of this class of compounds mdpi.com.

Conformational Analysis and Molecular Interactions

The therapeutic effects of benzodiazepines are intrinsically linked to their three-dimensional structure and their ability to adopt specific conformations that allow for binding to their biological targets, primarily the GABAA receptors. MD simulations can be employed to explore the conformational space of oxazepam, identifying low-energy conformations and the transitions between them.

These simulations can reveal the flexibility of the diazepine (B8756704) ring and the rotational freedom of the phenyl substituent, which are crucial for receptor interaction. By simulating the molecule in different environments, such as in a solvent or in the presence of a lipid bilayer, MD can provide insights into how the surrounding medium influences the conformational preferences of oxazepam. Furthermore, MD simulations can be used to study the detailed molecular interactions between oxazepam and its binding partners, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the drug-receptor complex. For instance, studies on other benzodiazepines have used MD to investigate their interactions with adulterants and diluents, demonstrating the utility of this technique in understanding intermolecular forces mdpi.com.

In Silico Prediction of Metabolic Transformations

In silico methods for predicting drug metabolism are becoming increasingly important in the drug discovery and development process. These computational tools can forecast the metabolic fate of a drug candidate, helping to identify potential metabolites and predict drug-drug interactions.

Enzyme-Substrate Interactions (e.g., CYP450 Catalysis)

While the Cytochrome P450 (CYP450) enzyme system is a major pathway for the metabolism of many drugs, it is not the primary route for oxazepam elimination. Instead, oxazepam is mainly metabolized through glucuronidation, a Phase II metabolic process. This is a critical distinction, as the in silico prediction of its metabolic transformations must focus on the relevant enzymatic pathways.

The primary enzymes responsible for oxazepam's metabolism are the UDP-glucuronosyltransferases (UGTs), specifically UGT2B15, UGT2B7, and UGT1A9. Computational models can be used to study the interactions between oxazepam and these UGT isoforms. Molecular docking and MD simulations can predict the binding pose of oxazepam within the active site of these enzymes, highlighting the key amino acid residues involved in substrate recognition and catalysis.

In silico approaches can also help to understand the stereoselectivity of oxazepam glucuronidation. Experimental evidence shows that the S-enantiomer is preferentially glucuronidated. Computational modeling can provide a molecular-level explanation for this preference by analyzing the differential binding affinities and catalytic efficiencies of the R- and S-enantiomers with the UGT enzymes.

| Computational Approach | Application in Oxazepam Research | Key Insights |

| Molecular Dynamics (MD) Simulations | (By analogy with other benzodiazepines) Exploration of conformational flexibility and molecular interactions. | Provides a dynamic understanding of the structural features important for biological activity. |

| Molecular Docking | Prediction of binding modes of oxazepam within the active sites of UGT enzymes. | Identifies key interactions responsible for substrate recognition and stereoselectivity in metabolism. |

Predictive Modeling for Optical Stability and Stereoselectivity

The optical stability of oxazepam is a significant area of investigation due to its chiral nature. Oxazepam possesses a stereogenic center at the C3 position, and its enantiomers can exhibit different pharmacological activities. mdpi.com However, oxazepam is known to undergo racemization in aqueous solutions, a process that has been the subject of detailed computational studies to elucidate its mechanism. nih.gov

Predictive modeling, employing high-level quantum-chemical methods, has been instrumental in understanding the enantiomerization process. nih.gov Density Functional Theory (DFT) has been a key computational tool in these investigations. nih.gov

Mechanisms of Racemization:

Computational studies have explored several proposed mechanisms for the racemization of oxazepam: nih.gov

C3-H/H exchange reaction

Keto-enol tautomerization

Solvolytic identity reaction

Ring-chain tautomerization

Through comprehensive analysis using quantum-chemical models, it has been determined that the ring-chain tautomerism is the most plausible pathway for oxazepam's racemization. nih.gov This mechanism aligns with experimental data regarding the energy barrier and the pH-rate profile of the racemization process. nih.gov The process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the opening of the benzodiazepine ring to form an achiral aldehyde intermediate. Subsequent ring closure can result in the inverted configuration at the C3 chiral center. nih.gov

The predictive power of these computational models extends to other 1,4-benzodiazepines that share the C3-hydroxyl group, such as lorazepam and temazepam, suggesting a similar mechanism for their racemization. nih.gov For other benzodiazepines lacking this feature, alternative mechanisms like keto-enol tautomerization may be more relevant for their slower racemization rates. nih.gov

The following interactive table summarizes the key findings from predictive modeling studies on oxazepam's optical stability.

| Computational Method | Investigated Mechanism | Key Finding |

| Density Functional Theory | Ring-Chain Tautomerism | Identified as the primary pathway for racemization, consistent with experimental energy barriers. Involves the formation of an achiral aldehyde intermediate. nih.gov |

| Quantum-Chemical Models | Multiple Mechanisms | Ruled out C3-H/H exchange, keto-enol tautomerization, and solvolytic identity reactions as the main pathways for oxazepam racemization. nih.gov |

Theoretical Exploration of Photophysical Properties

The theoretical exploration of the photophysical properties of benzodiazepines, including oxazepam, provides insights into their interaction with light and potential for photochemical reactions. These studies often employ computational methods to calculate electronic transition energies, absorption spectra, and to understand the nature of excited states.

While specific detailed theoretical studies on the photophysical properties of oxazepam monosodium succinate (B1194679) are not extensively available in the public domain, general computational approaches for molecules with similar chromophoric systems are well-established. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to predict the optical properties of chemical molecules, including their absorption and emission characteristics. acs.org

For benzodiazepines, theoretical investigations can help in understanding their electronic structure and how it influences their UV-Visible absorption spectra. The core chemical structure, a fusion of a benzene (B151609) ring and a diazepine ring, forms the primary chromophore. rjptonline.org Computational models can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

A theoretical study on the related benzodiazepine, diazepam, utilized semi-empirical, ab initio, and DFT computations to analyze its vibrational IR spectrum. researchgate.net Such computational approaches can also be applied to oxazepam to understand its spectroscopic properties, which are a manifestation of its photophysical characteristics.

The following table outlines the computational methods and their applications in the theoretical exploration of the photophysical properties of benzodiazepine-like molecules.

| Computational Method | Application | Predicted Properties |

| Time-Dependent Density Functional Theory | Prediction of electronic absorption spectra. acs.org | Wavelengths of maximum absorption (λmax), oscillator strengths, and nature of electronic transitions. |

| Ab initio and DFT Calculations | Investigation of vibrational spectra (FTIR and Raman). researchgate.net | Vibrational frequencies and modes, providing indirect information about the molecule's electronic environment. researchgate.net |

Environmental Impact and Ecotoxicological Research Non Human Organisms

Occurrence and Persistence of Benzodiazepines in Aquatic Environments

Benzodiazepines, including oxazepam, are often found in surface waters, typically in the nanogram per liter range, as a result of incomplete removal during wastewater treatment processes. Studies have shown that benzodiazepine (B76468) derivatives can be recalcitrant to biodegradation in conventional wastewater treatment plants. For instance, the removal efficiency for oxazepam under anoxic conditions has been reported to be as low as 20-24%.

Research has demonstrated the long-term persistence of oxazepam in the environment. One study revealed that oxazepam can persist in its therapeutic form in lake sediments for several decades, with inputs from the early 1970s still detectable in sediment cores sampled in 2013. Laboratory experiments further support these findings, showing that oxazepam can persist for months in cold, dark lake water. This persistence raises concerns about the potential for long-term exposure and accumulation in aquatic ecosystems.

Bioaccumulation Studies in Non-Target Aquatic Organisms

Once in the aquatic environment, oxazepam is available for uptake by a variety of organisms. Bioaccumulation, the process by which a substance is absorbed by an organism from water and food, has been documented for oxazepam in several non-target species.

Studies have shown that oxazepam can bioaccumulate in fish, invertebrates, and biofilm. wikipedia.org The extent of bioconcentration, which is the uptake from water alone, can vary significantly between species. For example, in a study involving European perch (Perca fluviatilis) and dragonfly larvae (Aeshna grandis), the bioconcentration factor (BCF) for oxazepam was found to be negatively correlated with the weight of individual perch, but no such correlation was observed for dragonfly larvae. dntb.gov.ua In fathead minnows (Pimephales promelas), the highest internal concentrations of oxazepam were found in the brain, followed by plasma, liver, and muscle. nih.gov

The temperature of the water can also influence the bioaccumulation and biotransformation of oxazepam. In European perch, the production and subsequent accumulation of oxazepam as a metabolite of temazepam were two-fold higher at 20°C compared to 10°C. unina.it

Table 8.2.1: Bioconcentration of Oxazepam in Various Aquatic Species

| Species | Tissue | Exposure Concentration (µg/L) | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Brain | 0.8 | ~12 | |

| Fathead Minnow (Pimephales promelas) | Plasma | 0.8 | ~10.9 | |

| Fathead Minnow (Pimephales promelas) | Liver | 0.8 | ~7.5 | |

| Fathead Minnow (Pimephales promelas) | Muscle | 0.8 | ~2.5 | |

| European Perch (Perca fluviatilis) | Whole Body | 1.5 | 3.7 ± 1.6 | dntb.gov.ua |

Effects on Aquatic Species (e.g., Xenopus laevis, Fish, Crustaceans)

Exposure to benzodiazepines can have significant impacts on the early life stages of aquatic organisms. While direct studies on the effect of oxazepam on the amphibian model species Xenopus laevis are limited in the available literature, research on the related benzodiazepine, delorazepam, provides insight into potential effects. Exposure of Xenopus laevis embryos to delorazepam has been shown to interfere with development in a dose-dependent manner. Observed effects include reduced vitality, decreased heart rate, and the induction of cephalic and abdominal edema, as well as intestinal and retinal defects. Given the similar mode of action among benzodiazepines, it is plausible that oxazepam could induce comparable developmental toxicity in amphibians.

In fish, studies have demonstrated the detrimental effects of oxazepam on embryonic development. An integrative embryo-toxicity assay using Japanese medaka (Oryzias latipes) revealed that while oxazepam accumulation in embryos was low, it still caused spinal and cardiac malformations, delayed growth, and erratic swimming behavior.

In crustaceans, such as the brine shrimp Artemia salina, exposure to another benzodiazepine, delorazepam, has been shown to increase hatching rates but also cause desynchronization in growth and decrease locomotory activity at higher concentrations.

In fish, exposure to environmentally relevant concentrations of oxazepam has been shown to cause a range of behavioral changes. Wild European perch exposed to 1.8 µg/L of oxazepam exhibited increased activity, reduced sociality, and a higher feeding rate. In laboratory studies, oxazepam has been observed to induce bolder and more risk-taking behavior in several fish species, including increased swimming activity and a greater willingness to explore new areas. For example, fathead minnows exposed to 4.7 µg/L of oxazepam showed statistically significant changes in their exploratory behavior in a novel tank diving test. nih.gov However, some studies have noted that the behavioral responses can be complex and may not always align with a simple anti-anxiety effect, with some research showing decreased activity in perch under certain conditions.

Table 8.3.2.1: Summary of Behavioral Effects of Oxazepam on Aquatic Species

| Species | Exposure Concentration (µg/L) | Observed Behavioral Alterations | Reference |

|---|---|---|---|

| European Perch (Perca fluviatilis) | 1.8 | Increased activity, reduced sociality, higher feeding rate. | |

| European Perch (Perca fluviatilis) | 910 | Increased activity, reduced sociality, increased boldness. | nih.gov |

| Fathead Minnow (Pimephales promelas) | 4.7 | Decreased exploratory activity (increased time in bottom area of tank). | |

| Burbot (Lota lota) | 1 | Less time sheltering (increased boldness). | |

| Burbot (Lota lota) | 100 | Higher burst swimming duration. |

Molecular and Biochemical Responses to Environmental Exposure

Exposure to pharmaceutical contaminants, including oxazepam, can induce molecular and biochemical stress responses in aquatic organisms. One of the key mechanisms of toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.

Various environmental pollutants can increase the intracellular levels of ROS in aquatic organisms. While direct studies detailing the full spectrum of oxidative stress biomarkers for oxazepam are part of a broader body of research on pharmaceuticals, evidence for related compounds and the general class of benzodiazepines points towards this pathway. For instance, exposure of Xenopus laevis embryos to delorazepam resulted in a significant increase in ROS production.

In fish, exposure to pharmaceuticals is known to alter the activity of antioxidant enzymes, which are a primary defense against oxidative damage. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While specific quantitative data on oxazepam's effect on these enzymes was not detailed in the provided search results, the general response to pharmaceutical-induced stress involves modulation of these antioxidant systems. The induction of oxidative stress can lead to damage of cellular components like lipids, proteins, and DNA, ultimately compromising the health of the organism.

Modulation of Developmental Genes and Pro-Inflammatory Cytokines

Exposure to oxazepam has been shown to interfere with fundamental genetic processes during the development of non-human organisms. In an integrative embryo-toxicity assay using the Japanese medaka fish (Oryzias latipes), exposure to oxazepam resulted in the deregulation of genes associated with apoptosis, DNA repair, and mitochondrial metabolism. nih.gov This genetic disruption was directly linked to observed developmental problems, including spinal and cardiac malformations, delayed growth, and erratic swimming behavior. nih.gov

Research on the freshwater snail Radix balthica further elucidates the impact on developmental pathways. Transcriptome analysis of embryos exposed to oxazepam revealed effects on two critical cellular signaling systems (Notch and JNK) and two key biosynthesis pathways (Polyamine and Catecholamine). nih.gov These pathways are essential for normal embryonic development. nih.gov

While direct studies on oxazepam's effect on pro-inflammatory cytokines in fish are limited, research on related benzodiazepines provides significant insight. The benzodiazepine delorazepam has been found to modify the expression of both master developmental genes and pro-inflammatory cytokines in the brine shrimp Artemia salina. researchgate.net In vertebrate models, benzodiazepines have demonstrated the ability to modulate cytokine activity. For instance, lorazepam and clonazepam can block stress-induced increases in plasma Interleukin-6 (IL-6) and inhibit the production of pro-inflammatory cytokines like IL-1β and Tumor Necrosis Factor-alpha (TNF-α) in the spleen of mice subjected to social stress. nih.gov Conversely, in other biological contexts, such as cancer models, the benzodiazepine lorazepam has been shown to promote the secretion of the pro-inflammatory cytokine IL-6. medrxiv.org Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are central to initiating and orchestrating immune and inflammatory responses. frontiersin.org

Comparative Receptor Conservation (GABA-A Receptors) Across Diverse Species

The ecotoxicological effects of oxazepam on non-target species are largely attributable to the evolutionary conservation of its pharmacological target, the γ-aminobutyric acid subtype A (GABA-A) receptor. oup.comnih.gov The GABA-A receptor is a primary inhibitory neurotransmitter receptor in the central nervous system of vertebrates. nih.gov Oxazepam functions by binding to an allosteric site on this receptor, enhancing the effect of its natural ligand, GABA, which leads to a reduction in neuronal communication. oup.com

This neurotransmitter system is highly conserved in teleost fish. oup.com Studies have identified benzodiazepine–GABA receptors in various fish species, demonstrating that they possess binding characteristics similar to those found in mammals. oup.com The presence of these conserved receptors makes fish and other aquatic vertebrates susceptible to the pharmacological effects of benzodiazepines. researchgate.net For example, exposure of zebrafish (Danio rerio) to GABA-enhancing drugs like diazepam (a metabolic precursor to oxazepam) produces anxiolytic effects, confirming that fish are sensitive to GABA modulation. oup.comresearchgate.net This conservation of the drug target supports the hypothesis that oxazepam can cause mode-of-action-mediated behavioral and physiological effects in fish, similar to those observed in humans. oup.com

Photodegradation Processes in Environmental Matrices

Photodegradation is a key process that influences the persistence of pharmaceutical compounds in sunlit aquatic environments. rsc.org However, research indicates that oxazepam is highly resistant to this form of degradation. nih.govresearchgate.net Studies using simulated solar irradiation have determined the photodegradation half-life of oxazepam to be approximately four summer sunny days, which is significantly longer than more rapidly degraded benzodiazepines like lorazepam (half-life of less than one day). nih.govresearchgate.net This inherent stability suggests that photolysis is not an efficient pathway for removing oxazepam from aquatic systems, contributing to its persistence and potential for accumulation. nih.govresearchgate.net

The process of photodegradation is influenced by the composition of the water matrix. The presence of different fractions of humic substances can either inhibit or accelerate the breakdown of oxazepam. nih.gov

Humic acids have been consistently shown to decrease the rate of photodegradation, likely due to a light-screening effect. nih.gov

Fulvic acids and other dissolved organic matter fractions (e.g., XAD4) can enhance photodegradation rates. nih.gov

Despite these indirect processes, direct photolysis remains a slow and inefficient removal mechanism for oxazepam. nih.govfrontiersin.org Investigations have identified numerous direct photodegradation products, including various benzophenones, acridinones, and quinazolinones, which may have their own environmental fate and toxicological profiles. nih.govacs.org

Interactive Data Table: Photodegradation of Oxazepam

| Parameter | Value/Observation | Influencing Factor | Reference(s) |

| Half-Life (Direct Photolysis) | 4 summer sunny days | Simulated solar irradiation | nih.gov, researchgate.net |

| Degradation Rate | Highly resistant to photodegradation | Compared to lorazepam | nih.gov, researchgate.net |

| Effect of Humic Acids | Decrease in photodegradation rate | Light screening | nih.gov |

| Effect of Fulvic Acids | Enhancement of photodegradation rate | Photosensitization | nih.gov |

| Identified Photoproducts | Benzophenones, Acridinones, Quinazolinones | Direct irradiation | nih.gov, acs.org |

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies for Targeted Pharmacological Applications

The core structure of oxazepam, a 3-hydroxy-1,4-benzodiazepine, presents a reactive hydroxyl group that is a prime target for derivatization. The monosodium succinate (B1194679) ester of oxazepam is itself a prodrug, designed to enhance solubility. Future research is increasingly focused on creating novel derivatives to achieve more targeted pharmacological effects, improve brain delivery, and modulate activity at the GABA-A receptor.

One promising strategy involves the conjugation of oxazepam hemisuccinate with other neuroactive molecules. For instance, researchers have successfully synthesized conjugates of oxazepam hemisuccinate with dopamine (B1211576). researchgate.net This approach aims to leverage the succinic acid spacer to link the benzodiazepine (B76468) with the neurotransmitter, with the goal of improving the delivery of dopamine into the brain and enhancing GABAergic transmission. researchgate.net Such hybrid molecules could offer dual therapeutic actions, potentially beneficial in complex neurological disorders where both dopaminergic and GABAergic systems are implicated.

Another avenue of exploration is the synthesis of various ester and amide derivatives. The synthesis of 2-substituted 1,4-benzodiazepines from oxazepam has been reported, yielding novel diazenyl-1,4-benzodiazepines and 2-amino-1,4-benzodiazepines. researchgate.net These new chemical entities (NCEs) have shown potential antidepressant effects in preclinical models. researchgate.net The succinate linker in oxazepam monosodium succinate provides a versatile handle for creating a variety of ester or amide derivatives with tailored properties. For example, creating derivatives with specific enzyme cleavage sites could lead to more controlled and site-specific release of the active oxazepam moiety.

Furthermore, derivatization can address challenges like poor solubility and stability. The creation of N-(4-methylpiperazin-1-yl)methyl derivatives has been shown to significantly increase the aqueous solubility of related compounds, while maintaining stability in serum and allowing for rapid conversion back to the parent compound at acidic pH. researchgate.net Applying similar strategies to this compound could lead to formulations with improved biopharmaceutical properties.

The table below summarizes some derivatization strategies and their potential applications.

| Derivatization Strategy | Example | Potential Pharmacological Application | Reference |

| Conjugation with Neurotransmitters | Oxazepam Hemisuccinate-Dopamine Conjugate | Enhanced brain delivery of dopamine; dual-action therapy for complex neurological disorders. | researchgate.net |

| Synthesis of Novel Heterocyclic Systems | Diazenyl-1,4-benzodiazepines | Development of new chemical entities with potential antidepressant activity. | researchgate.net |

| Solubility Enhancement Moieties | N-(4-methylpiperazin-1-yl)methyl derivatives | Improved aqueous solubility and formulation flexibility. | researchgate.net |

| Ester/Amide Prodrugs | Esters with enzyme-specific linkers | Targeted drug release and site-specific activation. | mdpi.com |

These derivatization strategies represent a shift from broad-acting anxiolytics to more refined therapeutic agents. Future research in this area will likely focus on synthesizing and screening libraries of oxazepam succinate derivatives to identify candidates with optimized potency, selectivity, and pharmacokinetic profiles for specific clinical applications.

Advanced Mechanistic Studies of Stereoselective Interactions

Oxazepam possesses a chiral center at the C3 position of the benzodiazepine ring, and therefore exists as (R)- and (S)-enantiomers. mdpi.com While it is often marketed as a racemic mixture, emerging research highlights significant differences in the pharmacological activity and metabolic fate of these enantiomers. mdpi.commdpi.com this compound, being a derivative of oxazepam, inherits this stereochemistry, and understanding its stereoselective interactions is crucial for developing more effective and safer therapeutics.

Studies have shown that the (S)-enantiomer of oxazepam exhibits a significantly higher affinity—reportedly 100- to 200-fold greater—for the benzodiazepine binding site on the GABA-A receptor compared to the (R)-enantiomer. mdpi.com This suggests that the therapeutic effects of racemic oxazepam are predominantly mediated by the (S)-form. Consequently, the development of enantiopure (S)-oxazepam monosodium succinate could allow for lower effective doses, potentially reducing the risk of side effects associated with the less active (R)-enantiomer.

The stereoselectivity also extends to metabolism. The glucuronidation of oxazepam, the primary pathway for its elimination, is stereospecific. The S-enantiomer is preferentially glucuronidated by the enzyme UGT2B15, while the R-enantiomer is metabolized by UGT2B7 and UGT1A9. mdpi.comdrugbank.com This differential metabolism can lead to different pharmacokinetic profiles for each enantiomer, influencing both the duration of action and the potential for drug-drug interactions. For example, cannabinoids have been shown to stereoselectively inhibit the glucuronidation of R-oxazepam more than S-oxazepam, mediated primarily through the inhibition of UGT1A9. mdpi.com

Advanced analytical and spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism, are being employed to investigate these stereoselective interactions in detail. For instance, NMR studies using methylated β-cyclodextrins have demonstrated the ability to enantiodiscriminate between (R)- and (S)-oxazepam hemisuccinate. mdpi.comresearchgate.net These studies revealed that the (S)-enantiomer forms a tighter inclusion complex with the cyclodextrin (B1172386) compared to the (R)-enantiomer, providing insights into the structural basis of stereoselective recognition. mdpi.com Similar stereoselective binding has been observed with human serum albumin, where interactions can be allosterically affected by other drugs like warfarin. nih.gov

The following table summarizes the key stereoselective differences between oxazepam enantiomers.

| Feature | (S)-Oxazepam | (R)-Oxazepam | Reference |

| Receptor Affinity (GABA-A) | High (100-200x more affine) | Low | mdpi.com |

| Primary Glucuronidating Enzyme | UGT2B15 | UGT2B7, UGT1A9 | mdpi.comdrugbank.com |

| Interaction with β-Cyclodextrins | Forms tighter complex | Forms weaker complex | mdpi.com |

| Inhibition by Cannabinoids (Glucuronidation) | Less inhibited | More inhibited | mdpi.com |

Future research will likely focus on leveraging this understanding of stereoselectivity to design enantiopure formulations of this compound. Advanced mechanistic studies will continue to employ sophisticated analytical and computational methods to elucidate the precise molecular interactions that govern stereospecific binding, transport, and metabolism, paving the way for next-generation benzodiazepine therapeutics with improved efficacy and safety profiles.

Integration of Omics Technologies in Metabolism and Ecotoxicology Research

The fields of drug metabolism and ecotoxicology are increasingly benefiting from the application of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govecetoc.org These technologies allow for a comprehensive, system-wide analysis of the molecular changes induced by chemical exposure. For this compound, integrating omics approaches offers a powerful toolkit to investigate its metabolic fate and potential environmental impact.

In metabolism research, omics can provide a detailed picture of how oxazepam is processed in the body. While the primary metabolic pathway—glucuronidation—is well-known, transcriptomics and proteomics can identify changes in the expression of specific UGT enzymes and other drug-metabolizing enzymes or transporters in response to exposure. mdpi.commdpi.com Metabolomics, the large-scale study of small molecules, can be used to identify not only the primary glucuronide conjugates but also novel or minor metabolites in various biological matrices. This comprehensive metabolic profiling is crucial for understanding the complete disposition of the drug and identifying potential biomarkers of exposure or effect. mdpi.com For instance, applying these techniques to zebrafish models has proven effective in simulating the in vivo metabolism of other benzodiazepines. mdpi.com

In the context of ecotoxicology, omics technologies are pivotal for understanding the sublethal effects of pharmaceuticals like oxazepam, which are frequently detected in aquatic environments. diva-portal.orgresearchgate.net Psychoactive drugs can have significant impacts on non-target organisms, often by acting on highly conserved neurological pathways. researchgate.netacs.org Ecotoxicogenomics can reveal how oxazepam exposure alters gene expression patterns related to neurodevelopment, behavior, and reproduction in aquatic species. researchgate.net For example, studies have shown that oxazepam can alter the behavior and reproduction of fish and freshwater gastropods at environmentally relevant concentrations. researchgate.netnih.gov Proteomics can identify changes in protein abundance related to stress responses, metabolic disruption, or neurotoxicity, providing mechanistic insights into observed physiological effects. nih.gov

A multi-omics approach, combining data from different molecular levels, is particularly powerful. nih.gov It can link changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and, ultimately, to shifts in metabolic profiles (metabolomics), providing a holistic view of the organism's response to oxazepam. This integrated approach is essential for ecological risk assessment, helping to predict the potential for adverse outcomes in ecosystems. ecetoc.orgeuromarinenetwork.eu

| Omics Technology | Application in this compound Research | Potential Insights |

| Transcriptomics | Analysis of gene expression changes in liver cells (metabolism) or non-target aquatic organisms (ecotoxicology) following exposure. | Identification of regulated genes and pathways (e.g., UGTs, stress response, neurodevelopment). nih.govmdpi.com |